Cas no 1213370-95-6 ((S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine)

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 化学的及び物理的性質
名前と識別子
-
- (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
- A891807
- OFKUROIPPDLIJP-ZETCQYMHSA-N
- (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
- (1S)-2,2,2-TRIFLUORO-1-(2-FLUOROPHENYL)ETHYLAMINE
- 1213370-95-6
- (1S)-2,2,2-TRIFLUORO-1-(2-FLUOROPHENYL)ETHANAMINE
- (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
- AKOS015924815
- AKOS006284600
-
- MDL: MFCD07374555
- インチ: 1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
- InChIKey: OFKUROIPPDLIJP-ZETCQYMHSA-N
- ほほえんだ: FC([C@H](C1C=CC=CC=1F)N)(F)F
計算された属性
- せいみつぶんしりょう: 193.05146188g/mol
- どういたいしつりょう: 193.05146188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26Ų
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM279095-1g |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |
1213370-95-6 | 95% | 1g |
$1052 | 2021-08-18 | |
Bestfluorodrug | YFF00315-1g |
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine |
1213370-95-6 | 97% | 1g |
¥5700 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761314-1g |
(s)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine |
1213370-95-6 | 98% | 1g |
¥10246.00 | 2024-08-09 | |
Chemenu | CM279095-1g |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |
1213370-95-6 | 95% | 1g |
$1052 | 2023-03-05 | |
Alichem | A019109772-250mg |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |
1213370-95-6 | 95% | 250mg |
$563.92 | 2023-09-04 | |
Crysdot LLC | CD12173251-1g |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |
1213370-95-6 | 95+% | 1g |
$1116 | 2024-07-23 | |
Bestfluorodrug | YFF00315-0.5g |
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine |
1213370-95-6 | 97% | 0.5g |
¥3500 | 2023-09-19 | |
Alichem | A019109772-1g |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |
1213370-95-6 | 95% | 1g |
$1396.50 | 2023-09-04 | |
eNovation Chemicals LLC | Y0987369-1g |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine |
1213370-95-6 | 95% | 1g |
$1100 | 2024-08-02 | |
Bestfluorodrug | YFF00315-5.0g |
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine |
1213370-95-6 | 97% | 5.0g |
¥17600 | 2023-01-04 |
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamineに関する追加情報
Compound CAS No. 1213370-95-6: (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
Introduction to (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
The compound (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine with CAS No. 1213370-95-6 is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoroethyl group attached to an ethanamine backbone and a fluorophenyl substituent. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in its chemical reactivity and biological activity.
Structural Features and Synthesis
The synthesis of (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves a multi-step process that typically begins with the preparation of the trifluoroethyl group. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center with high enantiomeric excess. The use of chiral catalysts and enantioselective reactions has significantly improved the yield and purity of this compound.
Chemical Properties and Applications
Due to its unique electronic properties and stereochemical features, (S)-Trifluoro-1-(fluorophenyl)ethanamine exhibits remarkable stability under various chemical conditions. It has been widely explored as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. Recent studies have highlighted its potential as a building block for constructing complex molecular architectures with tailored functionalities.
Biological Activity and Pharmaceutical Potential
Research into the biological activity of (S)-Trifluoro-1-(fluorophenyl)ethanamine has revealed promising results in several therapeutic areas. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases and inflammatory conditions. The trifluoro group contributes significantly to its lipophilicity, enhancing its bioavailability and pharmacokinetic profile.
Recent Research Findings
In 2023, a groundbreaking study published in *Nature Chemistry* reported on the use of (S)-Trifluoro-1-(fluorophenyl)ethanamine as a key intermediate in the synthesis of a novel class of kinase inhibitors. These inhibitors have shown remarkable potency against several cancer-related kinases, paving the way for potential anti-cancer therapies. Additionally, ongoing research is exploring its role in peptide-based drug delivery systems due to its ability to enhance membrane permeability.
Conclusion
The compound (S)-Trifluoro-1-(fluorophenyl)ethanamine (CAS No. 1213370-95-6) stands as a testament to the ingenuity of modern chemical synthesis and its applications in drug discovery. With continuous advancements in synthetic methodologies and biological screening techniques, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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